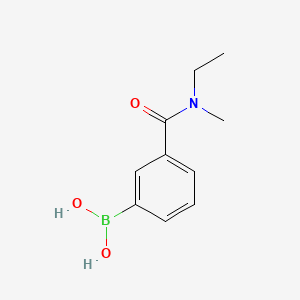
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid
描述
(3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid: is a chemical compound with the molecular formula C10H14BNO3. It has an average mass of 207.034 Da and a mono-isotopic mass of 207.106674 Da. This compound is a boronic acid derivative, which means it contains a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an ethyl(methyl)carbamoyl group. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and a boronic acid . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran or dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors may also be employed to enhance the scalability of the process.
化学反应分析
Types of Reactions: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form a boronate ester.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide are typically employed.
Major Products Formed:
Oxidation: Boronic esters or boronic anhydrides.
Reduction: Boronate esters.
Substitution: Various arylated products depending on the aryl halide used in the reaction.
科学研究应用
Chemistry: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds. This reaction is known for its mild conditions and tolerance of various functional groups, making it a staple in organic synthesis.
Biology and Medicine: Boronic acids, including this compound, are explored as boron carriers in neutron capture therapy, a targeted cancer treatment approach. Their role is crucial in designing drugs that can deliver therapeutic boron to malignant cells.
Industry: In analytical chemistry, this compound can be employed in chromatography for the separation of complex mixtures, especially those containing sugars or other compounds with diol groups. It is also used in polymer chemistry to create materials with specific binding properties, such as controlled drug release systems.
Environmental Science: The compound’s fluorescent sensing capabilities are leveraged in environmental science to detect pollutants and other environmental analytes. Its interaction with various agents can signal the presence of specific substances.
作用机制
The mechanism of action of (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial in its applications in sensing and drug delivery. The boronic acid group can interact with diol-containing molecules, forming cyclic boronate esters. This property is exploited in the design of sensors and drug delivery systems.
相似化合物的比较
Phenylboronic acid: Lacks the ethyl(methyl)carbamoyl group, making it less versatile in certain applications.
(4-(Ethyl(methyl)carbamoyl)phenyl)boronic acid: Similar structure but with the ethyl(methyl)carbamoyl group at the 4-position instead of the 3-position.
(3-(Methylcarbamoyl)phenyl)boronic acid: Lacks the ethyl group, which may affect its reactivity and binding properties.
Uniqueness: (3-(Ethyl(methyl)carbamoyl)phenyl)boronic acid is unique due to the presence of both ethyl and methyl groups in the carbamoyl moiety, which can influence its reactivity and binding properties. This makes it particularly useful in applications requiring specific interactions with diols and other Lewis bases.
属性
IUPAC Name |
[3-[ethyl(methyl)carbamoyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c1-3-12(2)10(13)8-5-4-6-9(7-8)11(14)15/h4-7,14-15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUBMQPFOZJFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(=O)N(C)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657433 | |
| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871333-07-2 | |
| Record name | {3-[Ethyl(methyl)carbamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


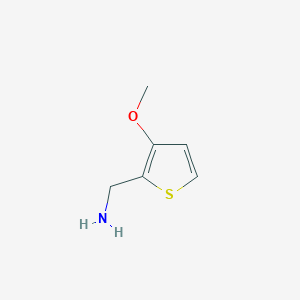
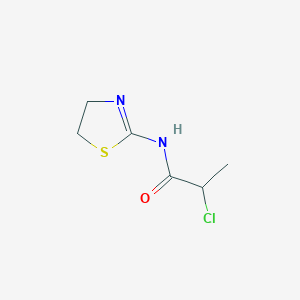
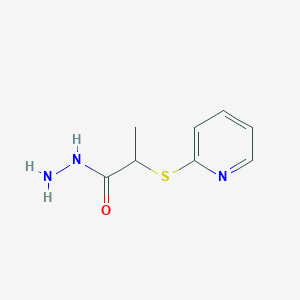
![4-Chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine hydrochloride](/img/structure/B1418359.png)

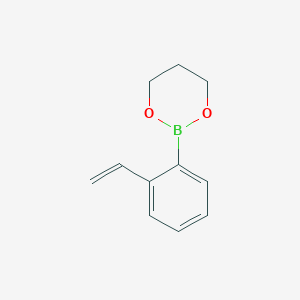
![Methyl 7-amino-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1418363.png)
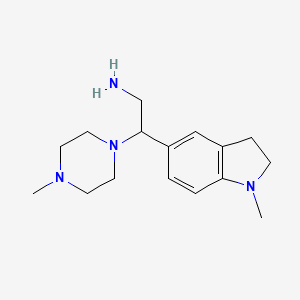
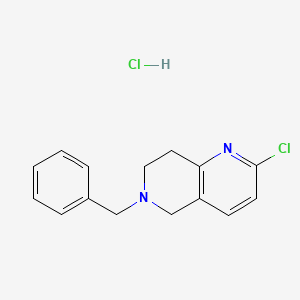
![Ethyl imidazo[1,2-a]pyridine-7-carboxylate hydrochloride](/img/structure/B1418369.png)
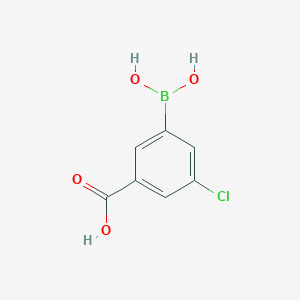


![Methyl-(5-phenyl-[1,3,4]oxadiazol-2-ylmethyl)-amine hydrochloride](/img/structure/B1418377.png)
